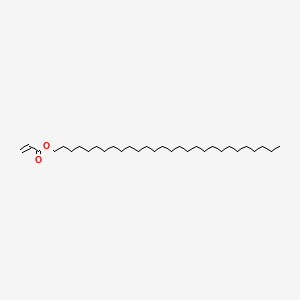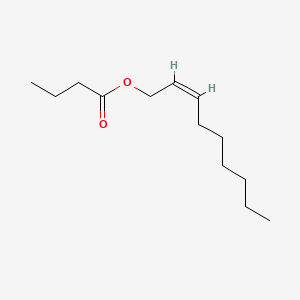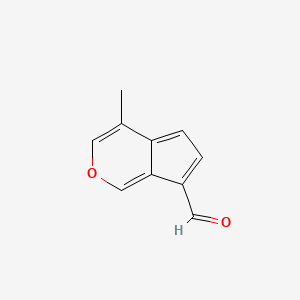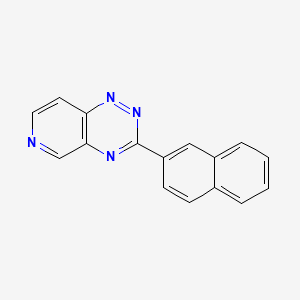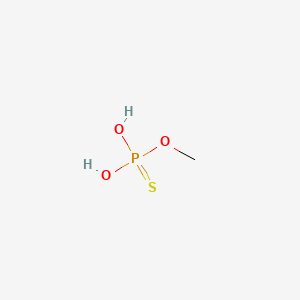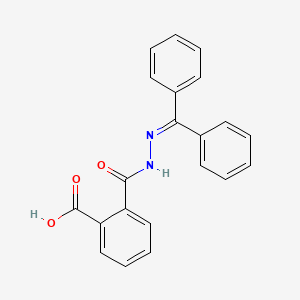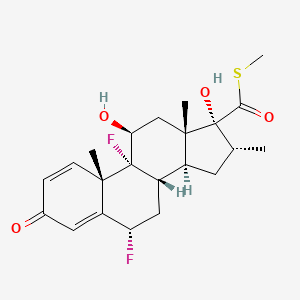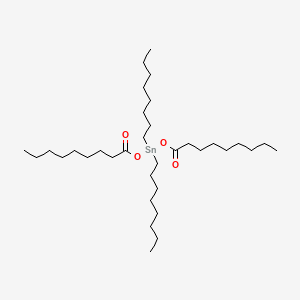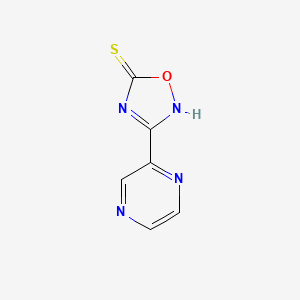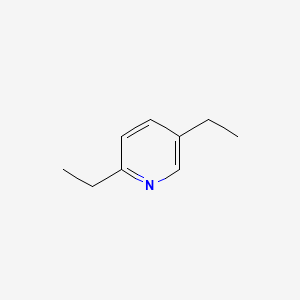![molecular formula C19H29NO2 B12661015 Methyl 2-[(2-methyldecylidene)amino]benzoate CAS No. 94201-26-0](/img/structure/B12661015.png)
Methyl 2-[(2-methyldecylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-methyldecylidene)amino]benzoate is an organic compound with the molecular formula C19H29NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-methyldecylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methyldecylidene)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methyldecanal. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the amino group of methyl 2-aminobenzoate and the aldehyde group of 2-methyldecanal.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methyldecylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Methyl 2-[(2-methyldecyl)amino]benzoate.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-[(2-methyldecylidene)amino]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methyldecylidene)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound may also interact with cell membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminobenzoate
- Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate
- Methyl 2-[(2-methylpropylidene)amino]benzoate
Uniqueness
Methyl 2-[(2-methyldecylidene)amino]benzoate is unique due to the presence of the 2-methyldecylidene group, which imparts distinct chemical and physical properties
Properties
CAS No. |
94201-26-0 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 2-(2-methyldecylideneamino)benzoate |
InChI |
InChI=1S/C19H29NO2/c1-4-5-6-7-8-9-12-16(2)15-20-18-14-11-10-13-17(18)19(21)22-3/h10-11,13-16H,4-9,12H2,1-3H3 |
InChI Key |
ONNNEAIFEQHXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C=NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


